Holmium triiodate
Description
Holmium triiodate (Ho(IO₃)₃; CAS 23340-47-8) is a rare earth iodate compound characterized by its unique crystallographic and electronic properties. As a member of the lanthanide series, holmium contributes strong paramagnetic behavior, while the iodate anion (IO₃⁻) provides a polarizable framework, making it relevant in optical and catalytic applications .
Properties
CAS No. |
23340-47-8 |
|---|---|
Molecular Formula |
HoI3O9 |
Molecular Weight |
689.64 g/mol |
IUPAC Name |
holmium(3+);triiodate |
InChI |
InChI=1S/Ho.3HIO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3 |
InChI Key |
RZAVVMZWGQFLIE-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Ho+3] |
Canonical SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Ho+3] |
Other CAS No. |
23340-47-8 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis and Hygroscopicity
HoI₃ is highly hygroscopic, rapidly absorbing atmospheric moisture to form hydrates (e.g., HoI₃·5H₂O) . In aqueous environments, it dissolves exothermically:
This dissolution is critical for its applications in solution-phase chemistry .
Thermal Decomposition
At elevated temperatures (>200°C), HoI₃ undergoes partial decomposition:
Further heating yields holmium(III) oxide:
Ion Clustering and Gas-Phase Reactivity
Gas-phase studies reveal HoI₃’s interaction with iodide ions :
| Reaction | ΔrH° (kJ/mol) | Conditions |
|---|---|---|
| 288.7 | TDAs at 0 K | |
| 190.0 | TDAs at 0 K |
These reactions highlight HoI₃’s propensity for forming polynuclear complexes in ionized environments.
Stability and Handling Considerations
Comparison with Similar Compounds
Comparison with Neodymium Triiodate (Nd(IO₃)₃) and Dysprosium Triiodate (Dy(IO₃)₃)
Holmium triiodate shares structural similarities with other rare earth triiodates, such as neodymium triiodate (CAS 14732-16-2) and dysprosium triiodate (CAS 14732-21-9). These compounds differ primarily in their lanthanide centers, leading to variations in:
| Property | Ho(IO₃)₃ | Nd(IO₃)₃ | Dy(IO₃)₃ |
|---|---|---|---|
| Magnetic Behavior | Paramagnetic | Paramagnetic | Ferromagnetic (low T) |
| Synthesis Method | Electrochemical* | Solid-state reaction | Hydrothermal* |
| Applications | Optical materials | Catalysts | Magnetic storage |
Note: Synthesis methods for Ho(IO₃)₃ are inferred from electrochemical techniques used for Ho intermetallics , while Dy(IO₃)₃ employs hydrothermal routes similar to lutetium citrate systems .
- Magnetic Properties : Dysprosium triiodate exhibits enhanced magnetic ordering at low temperatures due to Dy³⁺’s high magnetic moment, whereas Ho(IO₃)₃ remains paramagnetic at room temperature .
- Optical Applications : Ho(IO₃)₃’s wide bandgap (~4.2 eV, inferred from Ho₂O₃) makes it suitable for UV-filtering materials, contrasting with Nd(IO₃)₃’s use in near-IR catalysis .
Comparison with Holmium Triiodide (HoI₃) and Holmium Acetate (Ho(O₂C₂H₃)₃)
This compound differs significantly from halide and carboxylate derivatives:
| Property | Ho(IO₃)₃ | HoI₃ (CAS 13813-41-7) | Ho(O₂C₂H₃)₃ (CAS 312619-49-1) |
|---|---|---|---|
| Solubility | Low in H₂O | Hygroscopic | Soluble in polar solvents |
| Thermal Stability | Decomposes >300°C | Sublimes at 700°C | Decomposes at 200°C |
| Primary Use | Optical coatings | Precursor for Ho metal | Laboratory reagent |
- Chemical Reactivity : HoI₃ is highly reactive in moisture, forming Ho(OH)₃, while Ho(IO₃)₃ is stable in aqueous acidic conditions .
- Synthetic Utility: Holmium acetate is a common starting material for Ho-based nanomaterials, whereas Ho(IO₃)₃ requires specialized electrochemical or hydrothermal synthesis .
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